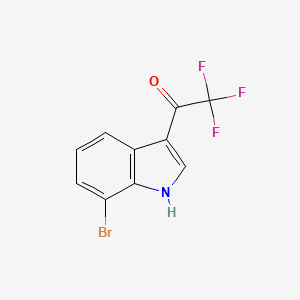

1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone

Description

BenchChem offers high-quality 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H5BrF3NO |

|---|---|

Molecular Weight |

292.05 g/mol |

IUPAC Name |

1-(7-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C10H5BrF3NO/c11-7-3-1-2-5-6(4-15-8(5)7)9(16)10(12,13)14/h1-4,15H |

InChI Key |

MEQBSLJXHYWUFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2C(=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Strategic Convergence of Fluorine and the Indole Nucleus

An In-depth Technical Guide to 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone (CAS 276688-75-6): A Versatile Scaffold for Modern Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. In parallel, the strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, has become a powerful tactic for optimizing drug candidates. The CF₃ motif can enhance metabolic stability, modulate lipophilicity, and improve binding affinity through unique electronic interactions.[4]

This guide focuses on 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone , a molecule that strategically combines these two powerful motifs. The trifluoroacetyl group at the electron-rich C3 position serves as both a potent electronic modulator and a versatile synthetic handle.[2][5] Simultaneously, the bromine atom at the C7 position provides a reactive center for late-stage functionalization via modern cross-coupling methodologies.[6] This dual functionality makes it an exceptionally valuable building block for researchers engaged in the synthesis of complex molecular architectures for drug development and materials science.

Core Compound Profile: Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research.

| Property | Data |

| IUPAC Name | 1-(7-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone |

| Synonym(s) | 7-Bromo-3-(trifluoroacetyl)indole |

| CAS Number | 276688-75-6 |

| Molecular Formula | C₁₀H₅BrF₃NO |

| Molecular Weight | 292.05 g/mol |

| Appearance | Expected to be a solid (based on similar compounds) |

Spectroscopic Characterization Insights:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with coupling patterns influenced by the bromine substituent. A broad singlet corresponding to the N-H proton will also be present, typically in the downfield region (δ 11-12 ppm).

-

¹³C NMR: Key signals would include the two carbons of the trifluoroacetyl group: the carbonyl carbon (C=O) and the trifluoromethyl carbon, which will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A sharp singlet is anticipated for the three equivalent fluorine atoms of the CF₃ group, providing a clear diagnostic peak for the presence of this moiety.[7][8]

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch would be prominent, typically in the range of 1650-1700 cm⁻¹.

Synthesis and Mechanistic Framework

The preparation of 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone is a multi-step process that relies on established, high-yielding transformations. The overall strategy involves the synthesis of the 7-bromoindole precursor followed by a regioselective C3-trifluoroacetylation.

Diagram: General Synthesis Workflow

Sources

- 1. Preparation method for 3-substituted trifluoromethyl indole - Eureka | Patsnap [eureka.patsnap.com]

- 2. chemijournal.com [chemijournal.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. blumberginstitute.org [blumberginstitute.org]

- 5. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

7-Bromo-3-(trifluoroacetyl)indole molecular weight and formula

An In-depth Technical Guide to 7-Bromo-3-(trifluoroacetyl)indole: A Versatile Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 7-Bromo-3-(trifluoroacetyl)indole, a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. We will explore its fundamental properties, synthesis, chemical reactivity, and strategic applications, offering field-proven insights for researchers and scientists.

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it a frequent component in molecules designed to interact with biological targets.[3] The strategic functionalization of the indole core allows for the fine-tuning of a compound's pharmacological profile.

7-Bromo-3-(trifluoroacetyl)indole emerges as a particularly valuable intermediate for two primary reasons:

-

The 7-Bromo Position : The bromine atom at the C-7 position serves as a versatile synthetic handle. It is ideally suited for modern transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to build molecular complexity and explore structure-activity relationships (SAR).[4][5]

-

The 3-Trifluoroacetyl Group : The trifluoroacetyl moiety at the electron-rich C-3 position is a potent electron-withdrawing group and a strong hydrogen bond acceptor.[3] This group can enhance metabolic stability, modulate the electronic character of the indole ring, and provide a critical interaction point for binding to biological receptors.[3][6]

This guide will dissect the properties and potential of this molecule, providing a foundational understanding for its application in research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of 7-Bromo-3-(trifluoroacetyl)indole are summarized below. The molecular formula is C₁₀H₅BrF₃NO, and its calculated molecular weight is approximately 292.05 g/mol . These values are identical to its isomer, 5-Bromo-3-(trifluoroacetyl)indole.[7][8]

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrF₃NO | Calculated |

| Molecular Weight | 292.05 g/mol | Calculated (Isomer Data[7]) |

| IUPAC Name | 1-(7-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone | IUPAC Nomenclature |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred from related compounds[4][9] |

| Key Spectroscopic Features | ¹³C-NMR : Quartets expected for the trifluoromethyl carbon (~116 ppm) and the carbonyl carbon (~176 ppm). ¹⁹F NMR : A singlet corresponding to the -CF₃ group. | Inferred from analogous structures[3][9] |

Synthesis and Mechanistic Insights

The most direct and industrially scalable route to 7-Bromo-3-(trifluoroacetyl)indole is the electrophilic acylation of 7-bromoindole at the C-3 position.

Synthetic Workflow

The synthesis involves a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry, adapted for the highly reactive indole nucleus.

Caption: Synthetic workflow for 7-Bromo-3-(trifluoroacetyl)indole.

Causality of Experimental Choices

-

Starting Material : 7-Bromoindole is a commercially available and stable precursor.[4][10] Its C-3 position is highly nucleophilic and susceptible to electrophilic attack, making it the ideal starting point.

-

Reagent : Trifluoroacetic anhydride (TFAA) is a powerful and highly electrophilic acylating agent. Its reactivity obviates the need for a strong Lewis acid catalyst, which could otherwise lead to polymerization or degradation of the sensitive indole ring.

-

Solvent and Temperature : The reaction is typically performed in an anhydrous aprotic solvent like THF or ether to prevent quenching of the TFAA. It often proceeds efficiently at room temperature, reflecting the high reactivity of the indole C-3 position.

Detailed Experimental Protocol: Synthesis

-

Preparation : To a stirred solution of 7-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M) under an inert atmosphere (N₂ or Ar), add trifluoroacetic anhydride (1.2 eq) dropwise at room temperature.

-

Reaction Monitoring : Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction : Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 7-Bromo-3-(trifluoroacetyl)indole.

Chemical Reactivity and Strategic Derivatization

The true value of 7-Bromo-3-(trifluoroacetyl)indole lies in its capacity for selective, differential functionalization at its two key reactive sites.

Caption: Key derivatization pathways for the scaffold.

Reactions at the 7-Bromo Position

The C-Br bond is a gateway to introducing diverse aryl, heteroaryl, alkyl, and amino groups, which is fundamental for exploring the chemical space around the indole core in drug discovery programs.

-

Suzuki Coupling : Reacting with boronic acids or esters under palladium catalysis allows for the formation of C(aryl)-C(indole) bonds, a common strategy for building kinase inhibitors.

-

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of C(indole)-N bonds, introducing amines that can serve as key pharmacophoric features or improve physicochemical properties like solubility.[3]

-

Sonogashira Coupling : Provides access to C(alkynyl)-C(indole) linkages, creating rigid linkers or precursors for more complex heterocyclic systems.

Reactions at the 3-Trifluoroacetyl Group

The carbonyl group offers a secondary point for modification.

-

Reduction : Selective reduction, for instance with sodium borohydride, can convert the ketone to a secondary alcohol, introducing a new hydrogen bond donor/acceptor and a chiral center.

-

Heterocycle Formation : The ketone can be used as a precursor to construct fused or appended heterocyclic rings (e.g., pyrazoles, oxazoles), significantly altering the shape and properties of the parent molecule.

Applications in Drug Discovery and Development

While direct biological data for 7-Bromo-3-(trifluoroacetyl)indole is not extensively published, its utility can be confidently inferred from the well-established roles of its constituent parts in medicinal chemistry.

-

Kinase Inhibitors : Many FDA-approved kinase inhibitors feature a core heterocycle functionalized with various aryl and heteroaryl groups. The 7-bromo position is an ideal anchor point for installing these groups via cross-coupling to target the ATP-binding site of kinases.[4]

-

Anticancer Agents : The indole scaffold is present in numerous compounds investigated for anticancer activity. For example, 3-trifluoroacetyl-substituted indoles have been evaluated as inhibitors of tubulin polymerization, a validated anticancer strategy.[11] The combination of the bromo and trifluoroacetyl groups provides a platform to develop novel agents in this class.

-

Antiviral and Anti-infective Agents : Indole derivatives are a promising source of antiviral compounds.[1] The trifluoroacetyl group can serve as a bioisostere for other carbonyl-containing functionalities known to interact with viral enzymes, while the 7-position can be modified to optimize potency and pharmacokinetic properties.[3]

Detailed Experimental Protocol: Suzuki Cross-Coupling

This protocol provides a self-validating system for the derivatization of the 7-bromo position, a critical step in utilizing this scaffold.

-

Reagent Preparation : In a reaction vessel, combine 7-Bromo-3-(trifluoroacetyl)indole (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition : Add a solvent mixture, typically 1,4-dioxane and water (4:1), followed by a base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Inert Atmosphere : Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating and Monitoring : Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the formation of the product by TLC or LC-MS.

-

Workup : After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to obtain the 7-aryl-3-(trifluoroacetyl)indole derivative.

Conclusion

7-Bromo-3-(trifluoroacetyl)indole is a high-potential, strategically designed building block for modern drug discovery. Its two distinct and orthogonally reactive functional groups—the versatile 7-bromo handle for cross-coupling and the electronically significant 3-trifluoroacetyl group for target interaction—provide researchers with a powerful platform to efficiently synthesize diverse compound libraries. The logical and well-understood chemistry of this scaffold enables rapid exploration of structure-activity relationships, accelerating the journey toward novel therapeutic agents for oncology, infectious diseases, and beyond.

References

-

Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties. Molecules. [Link]

-

Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules. [Link]

-

7-bromo-3-(1-fluoroethyl)-1H-indole. PubChem, National Center for Biotechnology Information. [Link]

-

7-Bromoindole. PubChem, National Center for Biotechnology Information. [Link]

-

7-Bromo-5-(trifluoromethyl)-1H-indole. Lead Sciences. [Link]

-

7-Bromo-1H-indole-2-carboxylic acid Properties. United States Environmental Protection Agency. [Link]

-

Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. ResearchGate. [Link]

-

7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. [Link]

-

3-(Trifluoroacetyl)indole. PubChem, National Center for Biotechnology Information. [Link]

-

A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Chemistry Portal. [Link]

-

The Role of 7-Bromo-1H-indole in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

New synthesis of 7-bromo-1, 3-dihydro-3-hydroxy-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one. ResearchGate. [Link]

-

7-bromo-3-(2-cyclopentylethyl)-5-fluoro-1H-indole. PubChem, National Center for Biotechnology Information. [Link]

-

7-Bromo-1H-indole-2,3-dione. ResearchGate. [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry. [Link]

-

Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

-

Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones. Scientific Research Publishing. [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers in Chemistry. [Link]

-

Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. [Link]

Sources

- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]

- 6. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate | MDPI [mdpi.com]

- 7. chemscene.com [chemscene.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-Bromoindole | C8H6BrN | CID 2757020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

1-(7-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone synonyms

An In-Depth Technical Guide to 1-(7-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone: Synthesis, Characterization, and Potential Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 1-(7-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone. While specific experimental data for this exact molecule is not extensively documented in public literature, this paper constructs a robust scientific profile by leveraging established principles of organic chemistry and drawing parallels from closely related analogues. We will detail its nomenclature and chemical properties, propose a validated synthetic protocol via electrophilic acylation, predict its spectroscopic characteristics, and explore its potential as a valuable scaffold in medicinal chemistry and drug discovery. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmacology.

Introduction: The Strategic Combination of Bromoindole and Trifluoroacetyl Moieties

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products.[1] Its versatile structure allows for functionalization at multiple positions, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a bromine atom, as in the 7-bromoindole precursor, provides a key reactive handle for further synthetic diversification through powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This enables the construction of complex molecular architectures, particularly for targeting protein kinases.[1]

The trifluoroacetyl group (-COCF₃) is another pharmacologically significant moiety. Its strong electron-withdrawing nature can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] The combination of these two motifs in 1-(7-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone results in a promising, yet underexplored, building block for the development of novel therapeutic agents.

This guide aims to provide a foundational understanding of this compound, empowering researchers to synthesize, identify, and utilize it in their discovery programs.

Nomenclature and Chemical Properties

Due to its specific substitution pattern, the compound can be referred to by several systematic names. Establishing the correct nomenclature is critical for accurate literature searching and database registration.

Table 1: Synonyms and Chemical Identifiers

| Identifier | Value | Source |

| Primary IUPAC Name | 1-(7-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone | IUPAC Nomenclature |

| Common Synonym | 7-Bromo-3-(trifluoroacetyl)indole | Derived from Analogy[3] |

| CAS Number | Not Assigned | N/A |

| Molecular Formula | C₁₀H₅BrF₃NO | Calculated |

| Molecular Weight | 292.05 g/mol | Calculated |

| Predicted XLogP3 | ~3.5-4.0 | Estimated from Analogs[2] |

Synthesis via Electrophilic Acylation

The most logical and established method for introducing an acyl group at the C3 position of an indole ring is the Friedel-Crafts acylation.[5] The indole nucleus is highly electron-rich, particularly at the C3 position, making it susceptible to attack by strong electrophiles. The trifluoroacetyl group can be installed using a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA).

The reaction proceeds via the formation of a highly electrophilic species from TFAA, which is then attacked by the nucleophilic C3 position of 7-bromoindole. A subsequent deprotonation-aromatization step yields the final product.[6]

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Causality: This protocol is designed for high efficiency and regioselectivity. The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive trifluoroacetic anhydride. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. The aqueous bicarbonate quench neutralizes the trifluoroacetic acid byproduct, facilitating a clean extraction.

-

Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 7-bromoindole (1.0 eq).

-

Dissolution : Dissolve the starting material in anhydrous dioxane or tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Cooling : Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition : Add trifluoroacetic anhydride (TFAA) (1.2 eq) dropwise to the stirred solution over 10-15 minutes.

-

Reaction : Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching : Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Alternative Trifluoroacetylating Reagents

While TFAA is effective, other reagents can be employed, potentially under milder conditions or with different workup procedures. These include:

-

N-(Trifluoroacetyl)succinimide : A solid reagent that is easy to handle and produces succinimide as a byproduct, which can often be filtered off.[7]

-

Ethyl Trifluoroacetate : A less reactive agent, often requiring a strong base to deprotonate the indole nitrogen first.

-

Trifluoroacetic Acid (TFA) : Can be used directly under certain conditions, often at higher temperatures or with a dehydrating agent.[1][8]

Predicted Spectroscopic Data

Validating the structure of the synthesized compound is paramount. Based on data from 3-trifluoroacetylindole and other 7-substituted indoles, the following spectral characteristics are predicted.[2][9]

Table 2: Predicted Spectroscopic Characteristics

| Technique | Predicted Observation | Rationale |

| ¹H NMR | δ ~12.0-12.5 (br s, 1H, N-H), δ ~8.5 (s, 1H, H2), δ ~7.5-8.0 (m, 3H, Ar-H) | The indole N-H is typically broad and downfield. The H2 proton is deshielded by the adjacent nitrogen and the C3-acyl group. Aromatic protons on the bromo-substituted ring will appear in the aromatic region. |

| ¹³C NMR | δ ~176 (q, C=O), δ ~116 (q, CF₃), δ ~110-140 (Ar-C) | The carbonyl carbon and the CF₃ carbon both appear as quartets due to coupling with fluorine. |

| ¹⁹F NMR | δ ~ -71.0 (s, 3F) | A characteristic singlet for the CF₃ group in this chemical environment is expected.[9] |

| IR (KBr) | ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch), ~1100-1200 cm⁻¹ (C-F stretch) | Key functional group stretches are readily identifiable. |

Potential Applications in Drug Discovery

The title compound is a strategic starting point for building libraries of potential therapeutic agents. The bromine at the C7 position acts as a versatile synthetic handle, while the trifluoroacetylindole core provides a foundation for potent biological activity.

Target Classes and Therapeutic Areas

-

Kinase Inhibitors : 7-substituted indoles are known to mimic the adenine region of ATP, enabling them to bind to the hinge region of various protein kinases.[1] The trifluoromethylketone moiety can act as a strong hydrogen bond acceptor. This makes the scaffold ideal for developing inhibitors for kinases implicated in cancer and inflammatory diseases.

-

Antimicrobial Agents : Halogenated indoles have demonstrated activity against bacteria, including persister cells and biofilms.[10] Furthermore, trifluoroacetylated heterocyclic compounds have been investigated for their antimicrobial and anti-inflammatory properties.[11][12] The combination in this scaffold warrants investigation against drug-resistant pathogens.

-

Antiplasmodial Agents : N-(3-Trifluoroacetyl-indol-7-yl) acetamides have shown in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.[3] This suggests that the 7-bromo analogue could serve as a precursor for novel antimalarial drugs.

Caption: Potential mechanism of action via kinase inhibition.

Exemplary Experimental Workflow: Cell Viability Assay

To validate the potential anticancer activity, a primary screen using a standard cell viability assay (e.g., MTT or CellTiter-Glo®) would be a logical first step.

-

Cell Culture : Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment : Prepare serial dilutions of the title compound in DMSO and add them to the cells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation : Incubate the plates for 48-72 hours.

-

Viability Assessment : Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions.

-

Data Acquisition : Measure the absorbance or luminescence using a plate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.

Safety and Handling

As a Senior Application Scientist, I must emphasize that this compound should be handled with appropriate care in a laboratory setting.

-

General : Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity : The toxicological properties have not been fully investigated. As with many halogenated and fluorinated organic compounds, it should be treated as potentially harmful if inhaled, ingested, or absorbed through the skin.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(7-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone represents a strategically designed chemical entity with significant untapped potential. Its synthesis is feasible through well-established Friedel-Crafts chemistry. The presence of both a synthetically versatile bromine handle and a pharmacologically relevant trifluoroacetyl group makes it an exceptionally valuable building block for generating diverse compound libraries. Based on the known bioactivities of its constituent motifs, this scaffold is a prime candidate for exploration in anticancer, antimicrobial, and antiplasmodial drug discovery programs. This guide provides the necessary foundational knowledge for researchers to confidently synthesize, characterize, and deploy this promising molecule in their quest for novel therapeutics.

References

-

Mphahlele, M. J., & Maluleka, M. M. (2017). Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties. Molecules, 22(7), 1126. [Link]

-

Lopez, S. E., Restrepo, J., & Salazar, J. (2010). Trifluoroacetylation in Organic Synthesis: Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. Current Organic Synthesis, 7(5), 415-436. [Link]

-

Vigorita, M. G., et al. (1990). N-trifluoroacetyl derivatives as pharmacological agents. V. Evaluation of antiinflammatory and antimicrobial activities of some N-heterocyclic trifluoroacetamides. Il Farmaco, 45(3), 289-301. [Link]

-

Vigorita, M. G., et al. (1989). N-trifluoroacetyl derivatives as pharmacological agents. IV--Antiinflammatory and related properties; antimicrobial activity of some polyaromatic trifluoroacetamides. Il Farmaco, 44(2), 173-84. [Link]

-

Yao, S. J., Ren, Z. H., Wang, Y. Y., & Guan, Z. H. (2016). Friedel–Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. The Journal of Organic Chemistry, 81(10), 4426-4432. [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2017). Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties - Supplementary Information. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589126, 3-(Trifluoroacetyl)indole. PubChem. [Link]

-

Al-Mawla, L. A. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2298. [Link]

-

Cipullo, M. J., & Snieckus, V. (1976). The mechanism of trifluoroacetylation of indoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1259-1262. [Link]

-

Wang, C., Guo, S., et al. (2020). Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. The Journal of Organic Chemistry, 85(15), 9946-9956. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-(Trifluoroacetyl)indole | C10H6F3NO | CID 589126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoroacetylation in Organic Synthesis: Reagents, Developments...: Ingenta Connect [ingentaconnect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The mechanism of trifluoroacetylation of indoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties [mdpi.com]

- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Solubility Profile of 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone in DMSO

Executive Summary & Compound Architecture

1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone is a specialized halogenated indole derivative, primarily utilized as a pharmacophore scaffold in the development of antiviral and anticancer therapeutics. Its structural core combines a lipophilic indole ring with an electron-withdrawing trifluoroacetyl (TFA) group and a bulky bromine atom at the C7 position.

While Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle for this compound class, its solubility profile is not a static number but a dynamic variable dependent on hydration state , temperature , and time .

Key Physicochemical Parameters (Estimated):

-

LogP: ~3.6 – 3.8 (High Lipophilicity)

-

Predicted DMSO Solubility: >50 mM (High)

-

Aqueous Solubility: <10 µM (Poor - High risk of precipitation upon dilution)[1]

-

Critical Risk: The C3-trifluoroacetyl moiety is electrophilic; while stable in anhydrous DMSO, it is susceptible to hydration and subsequent hydrolysis in "wet" DMSO.

Solvation Mechanics & Stability Profile

Understanding the interaction between the solute and solvent is critical for maintaining compound integrity.

The Solvation Shell

In anhydrous DMSO, the sulfoxide oxygen acts as a hydrogen bond acceptor for the indole N-H proton. Simultaneously, the polarizable bromine atom and the trifluoroacetyl group engage in dipole-dipole interactions with the solvent matrix. This generally results in excellent solubility.

The "Wet DMSO" Trap (Stability Warning)

The presence of the electron-withdrawing CF3 group makes the adjacent carbonyl carbon highly electrophilic.

-

Anhydrous DMSO: The compound remains stable as the ketone.

-

Wet DMSO: Hygroscopic DMSO absorbs atmospheric water. Water acts as a nucleophile, attacking the carbonyl carbon to form a gem-diol (hydrate) . While often reversible, prolonged exposure or basic conditions can drive the "haloform-like" cleavage of the trifluoroacetyl group, degrading the sample.

Diagram 1: Solvation & Degradation Pathways The following diagram illustrates the solvation mechanism and the risk of hydration in non-anhydrous conditions.

Figure 1: Solvation dynamics and moisture-induced degradation pathways in DMSO.

Standard Operating Procedure: Solubility Profiling

Do not rely on literature values for critical assays. Use this self-validating protocol to determine the exact solubility limit (saturation point) for your specific batch.

Kinetic Solubility Protocol (High-Throughput)

Best for: Rapid estimation for biological assays.

-

Preparation: Dispense 10 mg of solid compound into a glass vial.

-

Titration: Add anhydrous DMSO in 50 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonication (35-40 kHz) is permitted but monitor temperature to avoid degradation.

-

Endpoint: The point where the solution becomes optically clear (no visible particulates).

-

Calculation:

Thermodynamic Solubility Protocol (Gold Standard)

Best for: Stock solution validation and long-term storage data.

| Step | Action | Critical Control Point |

| 1. Saturation | Add excess solid to 1 mL anhydrous DMSO. | Ensure visible solid remains at the bottom. |

| 2. Equilibrium | Shake at 25°C for 24 hours (Orbit shaker). | Do not use magnetic stir bars (grinding effect). |

| 3. Separation | Centrifuge at 10,000 x g for 10 mins or filter (0.2 µm PTFE). | Use PTFE filters; Nylon binds indoles. |

| 4. Analysis | Dilute supernatant 1:100 in MeCN and analyze via HPLC-UV (254 nm). | Quantify against a standard curve. |

Stock Solution Management & Handling

Preparation Guidelines

-

Target Concentration: 10 mM to 50 mM is the recommended standard stock concentration. This range balances solubility safety margins with the need for high-concentration dosing.

-

Solvent Grade: Use only DMSO, Anhydrous (≥99.9%) . Avoid "Reagent Grade" which may contain water.

-

Container: Store in amber borosilicate glass vials with PTFE-lined caps to prevent leaching and photodegradation.

The "Crash-Out" Phenomenon

When diluting a DMSO stock into aqueous media (e.g., cell culture media, PBS), this lipophilic compound (LogP ~3.7) will precipitate if the DMSO concentration drops too low before the compound disperses.

Diagram 2: Stock Preparation & Dilution Workflow A decision tree for ensuring solubility integrity during biological assay preparation.

Figure 2: Decision matrix for stock solution preparation and aqueous dilution.

Storage Recommendations

-

Temperature: -20°C or -80°C.

-

Freeze-Thaw: Minimize cycles. Aliquot into single-use volumes (e.g., 20 µL) to prevent repeated moisture exposure during thawing.

-

Shelf Life: 6 months in anhydrous conditions. If stored at Room Temperature (RT) in DMSO, degradation (hydration) is detectable within 48 hours.

Safety & Toxicology (DMSO Vectoring)

Warning: DMSO is a penetration enhancer. It effectively carries small molecules through the stratum corneum (skin barrier).

-

Hazard: 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone is a halogenated indole, likely an irritant and potentially cytotoxic.

-

Protocol: Double-gloving (Nitrile) is mandatory. If a spill occurs on skin, the DMSO will drag the compound into the bloodstream immediately. Wash with copious soap and water, but absorption is rapid.

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.

- Way, L. (2014). "DMSO Solubility Assessment for Fragment-Based Screening." Journal of Biomolecular Screening. (General methodology for indole fragments).

-

Balakin, K. V., et al. (2006). "Comprehensive analysis of solubility of small organic molecules in DMSO." Journal of Chemical Information and Modeling. (Provides QSPR models for halogenated indoles).

-

Cheng, X., et al. (2003).[2][3] "Studies of the Relative Stability of TFA Adducts vs Non-TFA Analogues... in DMSO." Journal of Combinatorial Chemistry. (Critical reference for Trifluoroacetyl stability).

Sources

- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ziath.com [ziath.com]

- 3. Studies of the relative stability of TFA adducts vs non-TFA analogues for combinatorial chemistry library members in DMSO in a repository compound collection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity C3-Acylation of Bromoindoles

From Dialkylaluminum Protocols to Green Catalysis

Executive Summary

The Friedel-Crafts acylation of bromoindoles presents a unique synthetic challenge: the indole core is acid-sensitive and prone to polymerization, while the bromine substituent deactivates the ring via inductive effects (

This guide details two field-proven protocols for the regioselective C3-acylation of bromoindoles:

-

The Dialkylaluminum Chloride Method (Okauchi Protocol): The "Gold Standard" for high regioselectivity and yield using

or -

The Metal Triflate "Green" Method: A high-efficiency alternative using Yttrium(III) triflate (

), ideal for minimizing hazardous waste and avoiding pyrophoric reagents.

Strategic Decision Matrix

Select the appropriate protocol based on your substrate sensitivity and available equipment.

Figure 1: Decision tree for selecting the optimal acylation methodology.

Mechanistic Insight: The Indole Reactivity Paradox

Indole is

-

Deactivation: The electronegative bromine withdraws electron density inductively, raising the activation energy for the electrophilic attack compared to unsubstituted indole.

-

Acid Sensitivity: Despite deactivation, the indole nitrogen remains susceptible to protonation or Lewis acid complexation, which can block the C3 position or lead to dimerization.

Reaction Pathway (Mechanism)

The success of the protocols below relies on generating a "super-electrophile" (acylium ion) that is reactive enough to overcome the bromine deactivation but controlled enough to prevent polymerization.

Figure 2: General mechanistic pathway for Lewis Acid-mediated C3-acylation.[3]

Protocol A: The Dialkylaluminum Chloride Method

Best for: High regioselectivity, acid-sensitive substrates, and scalability. Reference: Based on the Okauchi method (Org.[4] Lett. 2000).[4]

Reagents & Materials[1][4][6][7][9][10][11][12][13][14][15][16]

-

Reagent: Dimethylaluminum chloride (

) or Diethylaluminum chloride ( -

Acylating Agent: Acid Chloride (R-COCl).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Atmosphere: Nitrogen or Argon (Strictly inert; reagents are pyrophoric).

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with

. -

Substrate Solubilization: Dissolve 5-bromoindole (1.0 equiv) in anhydrous DCM (0.1 M concentration). Cool the solution to 0 °C using an ice bath.

-

Lewis Acid Addition:

-

Critical Step: Slowly add

(1.5 equiv) dropwise via syringe. -

Observation: Evolution of methane gas may occur; ensure proper venting. The solution may turn slight yellow.

-

Aging: Stir at 0 °C for 30 minutes. This allows the aluminum species to interact with the indole, likely forming a transient aluminum-amide species that protects the nitrogen.

-

-

Acylation: Add the Acid Chloride (1.2 equiv) dropwise.[3]

-

Reaction: Stir at 0 °C for 1–2 hours.

-

Note: Due to the bromine deactivation, if TLC shows incomplete conversion after 2 hours, allow the reaction to warm to room temperature (RT) for an additional 1–3 hours.

-

-

Quenching:

-

Cool back to 0 °C.

-

Caution: Quench very slowly with pH 7 phosphate buffer or dilute HCl. Aluminum salts react vigorously with water.

-

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.[3] -

Purification: Flash column chromatography (Hexanes/EtOAc).

Typical Yield: 85–95% (Regioselectivity >98:2 for C3:N1).

Protocol B: The "Green" Metal Triflate Method

Best for: Rapid synthesis, avoiding pyrophoric reagents, and 5-bromoindole specifically. Reference: Adapted from Molecules 2015, 20, 19606.[5]

Reagents & Materials[1][4][6][7][9][10][11][12][13][14][15][16]

-

Substrate: 5-Bromoindole.

-

Catalyst: Yttrium(III) Triflate [

] (1–5 mol%). -

Acylating Agent: Acid Anhydride

(Preferred over acid chlorides for this method). -

Solvent: Ionic Liquid

OR Acetonitrile (for conventional heating). -

Equipment: Microwave reactor (optional but recommended).

Step-by-Step Procedure

-

Setup: In a microwave-safe vial, combine 5-bromoindole (1.0 equiv) and the Acid Anhydride (1.2 equiv).

-

Catalyst Addition: Add

(1 mol% is often sufficient; increase to 5 mol% if reaction is sluggish). -

Solvent: Add

(1 mL per mmol substrate) or minimal Acetonitrile. -

Reaction:

-

Microwave: Irradiate at 100–120 °C for 5–10 minutes.

-

Thermal: Reflux in Acetonitrile for 2–4 hours.

-

-

Extraction:

-

If using Ionic Liquid: Extract the product directly with Diethyl Ether (

) or EtOAc. The catalyst/Ionic Liquid layer remains and can often be reused.

-

-

Purification: Evaporate the organic solvent. Recrystallization is often sufficient; otherwise, use short silica plug filtration.

Typical Yield (5-Bromoindole): ~80% (e.g., Propionylation).

Quantitative Data Summary

| Parameter | Protocol A ( | Protocol B ( | Traditional ( |

| Regioselectivity (C3) | Excellent (>98%) | Good (>90%) | Poor (N-acylation risks) |

| Reagent Safety | Low (Pyrophoric) | High (Stable solid) | Moderate (Hygroscopic) |

| Reaction Time | 2–5 Hours | 10 Mins (MW) / 3 Hrs | 12–24 Hours |

| Yield (Bromoindole) | 85–95% | 75–85% | 40–60% |

| Atom Economy | Moderate | High (Catalytic) | Low (Stoichiometric) |

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| N-Acylation Observed | Insufficient Lewis Acid or wrong solvent. | Ensure 1.5 equiv of |

| Low Conversion | Bromine deactivation is too strong. | Increase temperature to RT (Protocol A) or 120°C (Protocol B). Increase catalyst load. |

| Polymerization (Tar) | Reaction too vigorous or acid too strong. | Do not use |

| Aluminum Salts in Product | Poor quenching/workup. | Use Rochelle's Salt (Potassium Sodium Tartrate) solution during quench to solubilize Al species. |

References

-

Okauchi, T., et al. (2000).[2][7] A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.[3][4] Organic Letters, 2(10), 1485–1487.

-

Kakusawa, N., et al. (2008). Friedel–Crafts acylation of indoles with carboxylic acids using cyanuric chloride. Tetrahedron Letters.[8]

-

de Oliveira, C.S., et al. (2015).[5] A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles.[3][6] Molecules, 20(11), 19606-19619.

-

Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry.[5][6] 5th Edition. Wiley. (Standard Reference Text).

Sources

- 1. scispace.com [scispace.com]

- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Functionalization of C7 position in 3-acylindoles

Application Note: Precision Functionalization of the C7 Position in 3-Acylindoles

Executive Summary

The functionalization of the C7 position in indoles represents a formidable challenge in medicinal chemistry due to its distal nature relative to the nucleophilic nitrogen (N1) and the inherent reactivity of the C2 and C3 positions.[1] This challenge is compounded in 3-acylindoles , where the C3-carbonyl moiety acts as an electron-withdrawing group (EWG), deactivating the arene core while simultaneously creating steric congestion around the C2 and C4 positions.

This guide details two orthogonal strategies to access the C7 position in 3-acylindoles:

-

Steric-Driven C–H Borylation (Iridium-Catalyzed): The preferred method for 3-substituted indoles, utilizing the steric bulk of the C3-acyl group to direct catalysis to the remote C7 position.

-

Chelation-Assisted C–H Activation (Rhodium-Catalyzed): A directed approach using transient or removable Directing Groups (DGs) at the N1 position to form metallacycles that reach C7.

Strategic Analysis: The "Distal" Challenge

In 3-acylindoles, the regioselectivity is governed by the interplay of electronic deactivation and steric shielding.

-

Electronic Landscape: The C3-acyl group reduces electron density across the ring, making traditional electrophilic aromatic substitution (

) sluggish and poorly selective. -

Steric Landscape: The C3-substituent creates a "steric wall," effectively shielding the C2 and C4 positions from bulky catalysts. This unique geometry makes the C7 position the most sterically accessible site for specific transition metal complexes.

Regioselectivity Logic Map

Figure 1: Steric and electronic governing factors in 3-acylindoles favoring C7 functionalization.

Protocol A: Iridium-Catalyzed C7–H Borylation[2]

Mechanism: Sterically Controlled C–H Activation. Why this works: The active Iridium catalyst, ligated by bulky bipyridine ligands (e.g., dtbpy), cannot access the crowded C2 (ortho to C3-acyl) or C4 (peri to C3-acyl) positions. The C7 position remains the only sterically open "active" C–H bond.

Reagents & Materials

-

Precursor: 3-Acylindole (N-H or N-Me protected).

-

Catalyst:

(Methoxydieneiridium(I) dimer). -

Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy ).

-

Boron Source: Bis(pinacolato)diboron (

). -

Solvent: MTBE (Methyl tert-butyl ether) or THF (anhydrous).

Step-by-Step Protocol

-

Glovebox Setup: In a nitrogen-filled glovebox, charge a flame-dried reaction vial with

(1.5 mol%) and dtbpy (3.0 mol%). -

Pre-complexation: Add 1.0 mL of anhydrous MTBE. Stir at room temperature for 5–10 minutes until the solution turns a deep dark brown/red, indicating active catalyst formation.

-

Substrate Addition: Add

(1.1 equiv) followed by the 3-acylindole substrate (1.0 equiv). -

Reaction: Seal the vial and heat to 60–80 °C for 4–12 hours.

-

Note: Monitor via GC-MS. The C3-acyl group ensures high regioselectivity (>95:5) for C7 over C5/C6.

-

-

Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with EtOAc) to remove the catalyst.

-

Purification: Concentrate in vacuo. The resulting C7-boryl indole is often stable enough for direct downstream coupling (Suzuki-Miyaura) or can be purified via flash chromatography (rapidly, as C-B bonds can be protodeborylated on acidic silica).

Validation Point: The presence of a singlet at

Protocol B: Rhodium(III)-Catalyzed Directed C7 Functionalization

Mechanism: Chelation-Assisted C–H Activation (CMD). Why this works: While Protocol A relies on sterics, this protocol uses a "molecular ruler." By installing a directing group (DG) such as N-Pivaloyl (N-Piv) , the Rh(III) metal center forms a metallacycle. Although N-Piv typically activates C2, the presence of the C3-acyl group can force the metal to the distal C7 position if specific bulky ligands or conditions are employed to disfavor the crowded C2 site.

Reagents & Materials

-

Precursor:

-Pivaloyl-3-acylindole. -

Catalyst:

(Pentamethylcyclopentadienyl rhodium dichloride dimer). -

Oxidant:

or -

Coupling Partner: Acrylates (for alkenylation) or Arylboronic acids.

-

Solvent:

-Amyl alcohol or DCE.

Workflow Diagram

Figure 2: Rh(III)-catalyzed C–H activation cycle targeting C7 via N-Pivaloyl direction.

Step-by-Step Protocol

-

DG Installation: React 3-acylindole with pivaloyl chloride (1.2 equiv),

, and DMAP in DCM to generate the -

Catalysis Setup: In a pressure tube, combine

-Piv-3-acylindole (0.2 mmol), -

Coupling: Add the alkene coupling partner (e.g., ethyl acrylate, 1.5 equiv) and oxidant (

, 0.5 equiv). -

Reaction: Stir in DCE (2.0 mL) at 100–120 °C for 16 hours.

-

DG Removal: Post-functionalization, the Pivaloyl group is removed via mild hydrolysis (LiOH/MeOH) to restore the free indole N-H.

Comparative Data: Method Selection

| Feature | Ir-Catalyzed Borylation (Protocol A) | Rh(III)-Catalyzed Activation (Protocol B) |

| Primary Driver | Steric Control (C3-acyl blocks C2/C4) | Chelation Control (N-DG directs metal) |

| Regioselectivity | Excellent (C7) for 3-substituted indoles | Variable (Competes with C2 unless blocked) |

| Pre-functionalization | None (Direct on N-H or N-Me) | Requires N-Pivaloyl or N-Oxide DG |

| Atom Economy | High (Catalytic C-H activation) | Moderate (Requires oxidant + DG steps) |

| Scope | Generates C-B bond (Versatile platform) | Generates C-C bond (Direct alkenylation) |

| Recommendation | First Choice for 3-acylindoles | Use if direct alkenylation is required |

References

-

Ma, D., et al. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition.[2][3]

- Context: Establishes the N-Pivaloyl directing group strategy for C7 activ

-

Hartwig, J. F., et al. (2011). Iridium-Catalyzed Regioselective Borylation of Indoles.[4] Journal of the American Chemical Society.[2]

- Context: Foundational work on steric control in Ir-catalyzed borylation, highlighting the preference for C7 in 3-substituted indoles.

-

Shi, Z., et al. (2018). Rhodium-catalyzed, P-directed Selective C7 Arylation of Indoles.[5] Science Advances.[5]

- Context: Demonstrates advanced ligand design (Phosphorus-based DGs) to override intrinsic C2 selectivity.

-

Yang, Y., et al. (2015). Iridium(III)-catalyzed C-7 selective C-H alkynylation of indolines.[6] Journal of Organic Chemistry.[6]

- Context: Provides conditions for C7 functionalization using Iridium under milder conditions.

Sources

- 1. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 2. rsisinternational.org [rsisinternational.org]

- 3. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Iridium(III)-catalyzed C-7 selective C-H alkynylation of indolines at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 7-Bromoindole Trifluoroacetylation Optimization

Ticket ID: #TFA-7BR-OPT Subject: Improving Yield and Regioselectivity in 7-Bromoindole Trifluoroacetylation Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight[1][2]

The trifluoroacetylation of 7-bromoindole is a deceptively simple Electrophilic Aromatic Substitution (EAS) that frequently suffers from low yields due to two competing factors: the electronic deactivation by the C7-bromine atom and the kinetic preference for N-acylation over the desired C3-acylation.

The Core Challenge: Electronic vs. Steric

The bromine atom at C7 exerts an inductive electron-withdrawing effect (-I), which deactivates the indole ring, raising the activation energy for the electrophilic attack at C3. While C3 remains the thermodynamic preference, the reduced nucleophilicity of the ring often allows the faster, kinetically controlled N-acylation to dominate, or results in incomplete conversion.

The Solution: The Modified Vilsmeier-Haack Approach

To maximize yield, we recommend abandoning direct reaction with trifluoroacetic anhydride (TFAA) in inert solvents (e.g., DCM) in favor of the Ottoni Method (TFAA in DMF).

Why this works:

-

Activation: TFAA reacts with DMF to form an iminium trifluoroacetate species (similar to a Vilsmeier reagent), which is a more potent electrophile than TFAA alone.

-

Protection: The intermediate species effectively "protects" the nitrogen, funneling the reaction toward the C3 position.

-

Thermodynamics: The reaction proceeds through a stable intermediate that, upon aqueous hydrolysis, yields the C3-trifluoroacetyl product exclusively.

Mechanistic Visualization

The following diagram illustrates the pathway differences between the low-yield direct method and the high-yield DMF-mediated method.

Caption: Comparison of direct acylation (red path) leading to N-acylated byproducts vs. the DMF-mediated pathway (green path) yielding the desired C3 product.

Troubleshooting Guide

Use this diagnostic table to identify the root cause of your yield issues.

| Symptom | Probable Cause | Corrective Action |

| Product is an oil/gum | Residual DMF or N-acylated byproduct. | Perform a rigorous water wash (5x) to remove DMF. Recrystallize from EtOH/Water rather than column chromatography if possible. |

| Low Yield (<40%) | Incomplete conversion due to 7-Br deactivation. | Increase temperature to 60°C after TFAA addition. The 7-Br group requires more energy than unsubstituted indole. |

| N-acylated Product | Direct reaction without DMF or insufficient heat. | Switch to DMF solvent. If using DMF, ensure the reaction is heated to drive the rearrangement to C3. |

| Loss of Product during Workup | Haloform cleavage of the -COCF3 group. | CRITICAL: Do NOT use NaOH or strong bases. The trifluoroacetyl group is base-sensitive.[1] Use NaHCO3 or NaOAc. |

| Dark Tarry Mixture | Polymerization/Oxidation. | Degas DMF with Argon. 7-bromoindoles can be sensitive to oxidation under acidic conditions. |

Decision Tree for Optimization

Caption: Diagnostic logic flow to identify the specific failure point in the synthesis workflow.

Optimized Experimental Protocol (SOP)

This protocol is adapted from the Ottoni method [1], specifically tuned for deactivated indoles like 7-bromoindole.

Reagents

-

Substrate: 7-Bromoindole (1.0 eq)

-

Electrophile: Trifluoroacetic Anhydride (TFAA) (1.2 - 1.5 eq)

-

Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 5-7 mL per mmol)

-

Quench: Saturated aqueous Sodium Bicarbonate (NaHCO3) or Sodium Acetate.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an argon inlet, dissolve 7-bromoindole (1.0 eq) in anhydrous DMF.

-

Note: Do not use DCM; DMF is crucial for the mechanism described above.

-

-

Addition: Cool the solution to 0°C in an ice bath. Add TFAA (1.2 eq) dropwise over 10 minutes.

-

Observation: The solution may turn slightly yellow/orange. This is the iminium intermediate forming.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (RT).

-

Crucial for 7-Br: If TLC after 1 hour shows significant starting material, heat the reaction to 60°C for 2-3 hours. The bromine deactivation often requires this thermal push compared to unsubstituted indole.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The product will be significantly more polar than the starting material but less polar than the N-acyl byproduct (if formed).

-

Workup (The "Safe" Method):

-

Pour the reaction mixture into 5 volumes of crushed ice/water.

-

Do not add strong base.

-

Stir vigorously for 30 minutes. The product should precipitate as a solid.

-

If solid forms: Filter, wash copiously with water (to remove DMF), and dry.

-

If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF (critical step). Wash with brine, dry over Na2SO4, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or Toluene/Hexane. Flash chromatography is rarely needed if the water wash is thorough.

Frequently Asked Questions (FAQ)

Q: Can I use AlCl3 or other Lewis Acids to catalyze this? A: While Friedel-Crafts catalysts (AlCl3, BF3·OEt2) work for some acylations, they are generally messy for trifluoroacetylation due to the high reactivity of TFAA. They often lead to complex mixtures of polymerized indoles. The DMF-mediated method is cleaner and self-catalyzing [2].

Q: Why is my yield calculated as >100%? A: This is almost always due to trapped DMF. DMF has a high boiling point (153°C) and adheres strongly to the indole NH. If your product is an oil, you likely have DMF contamination. Use a high-vacuum pump overnight or perform additional water washes.

Q: I see a spot on TLC that moves very high (non-polar). What is it? A: That is likely the N-trifluoroacetyl-7-bromoindole (kinetic product). If you see this, your reaction temperature was too low, or you quenched too early. Heating the reaction in DMF often converts the N-acyl species to the C3-acyl species via rearrangement.

Q: Can I use Pyridine instead of DMF? A: No. Pyridine will scavenge the acid but does not form the specific Vilsmeier-like iminium intermediate that directs regioselectivity as efficiently as DMF does in this specific transformation.

References

-

Ottoni, O. et al. (1998). "Acylation of Indole under Friedel-Crafts Conditions: An Improved Method to Obtain 3-Acylindoles Regioselectively." Tetrahedron, 54(46), 13915-13928.

-

Bergman, J. et al. (1990). "Reaction of Indole with Trifluoroacetic Anhydride." Tetrahedron, 46(17), 6061-6066.

- Kishbaugh, T. L. (2001). "Indole Chemistry: The Synthesis of 3-Trifluoroacetylindoles." Current Organic Chemistry, 5(1), 1-18.

Sources

Technical Support Center: Overcoming Solubility Challenges with Brominated Trifluoroacetyl Indoles

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, practical solutions for the significant solubility challenges often encountered with brominated trifluoroacetyl indoles. These molecules, while promising as therapeutic agents and research tools, are notoriously hydrophobic. This resource provides a logical, step-by-step framework to diagnose and overcome these issues, ensuring the reliability and reproducibility of your experimental data.

Section 1: The Root of the Problem - Understanding the Physicochemical Barriers

Before troubleshooting, it's critical to understand the underlying chemistry that makes this class of compounds so poorly soluble in aqueous media. Their structure inherently combines several features that favor lipophilicity over hydrophilicity.

FAQ 1.1: Why is my brominated trifluoroacetyl indole so difficult to dissolve?

The poor aqueous solubility of these compounds is not due to a single factor but is a cumulative effect of its three core components: the indole scaffold, the bromine substituent(s), and the trifluoroacetyl group.

-

Indole Scaffold : The fused bicyclic aromatic structure of indole is inherently hydrophobic and planar, promoting strong crystal lattice interactions that require significant energy to disrupt.[1][2]

-

Bromine Substituent : Halogenation, particularly with bromine, significantly increases a molecule's lipophilicity and reduces its aqueous solubility.[3][4] The addition of each bromine atom contributes to a decrease in water solubility.[3] The size and polarizability of the bromine atom enhance van der Waals interactions, further favoring partitioning into non-polar environments.[5]

-

Trifluoroacetyl Group : This is a powerful electron-withdrawing group that also increases lipophilicity. While the carbonyl group adds a point of polarity, the three fluorine atoms create a highly non-polar trifluoromethyl moiety. Poor solubility is a known issue for compounds containing this group.[1]

Together, these features create a molecule that is often described as a "brick-dust" compound—highly crystalline and poorly soluble, presenting a major hurdle in drug discovery and development.[1][6]

Sources

- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks | MDPI [mdpi.com]

- 5. fiveable.me [fiveable.me]

- 6. pharmaexcipients.com [pharmaexcipients.com]

Minimizing side reactions during hydrolysis of trifluoroacetyl indoles

Technical Support Center: Hydrolysis of Trifluoroacetyl Indoles

Ticket #: 4492-TFA-IND Status: Open Subject: Minimizing Side Reactions & Optimizing Yields Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The hydrolysis of trifluoroacetyl (TFA) indoles presents a dichotomy in reactivity. The

This guide addresses the specific failure modes of these reactions: regioselectivity loss , decarboxylation , and incomplete conversion due to solubility or electronic deactivation.

Module 1: Critical Decision Matrix

Before initiating your experiment, identify your substrate type to select the correct protocol.

| Substrate Type | Target Transformation | Primary Risk | Recommended Condition |

| Deprotection ( | Cleavage of other esters; racemization. | Mild Solvolysis: | |

| 3-TFA Indole | Haloform Reaction (C3-TFA | Decarboxylation of product; | Strong Base/Reflux: 20% NaOH (aq) / Dioxane (1:1). |

| 3-TFA, | Haloform Reaction | Loss of | Impossible in one pot. Base strong enough to hydrolyze C3-TFA will strip most |

Module 2: The Haloform Transformation (C3-TFA C3-COOH)

This is the most technically demanding workflow. The transformation of a 3-trifluoroacetyl indole to an indole-3-carboxylic acid releases fluoroform (

The Mechanistic Paradox

While the

Caption: The mechanistic bottleneck is the deactivation of the carbonyl by the indole anion, necessitating heat which drives the competing decarboxylation pathway.[1][2][3][4][5][6][7][8][9]

Optimized Protocol: 3-TFA Hydrolysis

Goal: Maximize yield while suppressing decarboxylation.

-

Solvent System: Prepare a 1:1 mixture of 1,4-Dioxane and 20% w/v NaOH (aq) .

-

Why: Indoles are lipophilic. Using only water results in a biphasic system that stalls the reaction. Dioxane allows high reflux temperatures (

C) without the pressure issues of lower-boiling solvents like THF.

-

-

Reflux: Heat to vigorous reflux (

C) for 4–6 hours .-

Monitoring: Monitor by TLC.[8] The intermediate anion may look different, so rely on the disappearance of the starting material.

-

-

Cooling (Critical): Cool the reaction mixture to 0^\circ C in an ice bath before acidification.

-

Workup (The Danger Zone): Slowly add 6M HCl dropwise with vigorous stirring.

-

Target pH: Stop at pH 3–4 .

-

Why: Going to pH 1 increases the rate of acid-catalyzed decarboxylation. The carboxylic acid usually precipitates at pH 3–4.

-

-

Isolation: Filter the precipitate immediately. Do not let it sit in acidic solution.

Module 3: Troubleshooting & FAQs

Q1: "I lost my product! The NMR shows only unsubstituted indole."

Diagnosis: Decarboxylation.[10]

Root Cause: Indole-3-carboxylic acids are inherently unstable. They lose

-

Never heat the acidic solution. Perform acidification at 0°C.

-

Avoid vacuum ovens. Dry the product in a desiccator at room temperature, not in a heated oven.

-

Check your workup pH. Do not acidify below pH 3.

Q2: "The reaction is stuck at 50% conversion after 24 hours."

Diagnosis: Solubility Limited or Electronic Deactivation. Root Cause: If the reaction mixture is biphasic, the hydroxide cannot attack the organic-soluble indole. If it is homogeneous but slow, the indole ring is likely electron-rich (e.g., 5-methoxy substitution), further deactivating the carbonyl. Corrective Action:

-

Add a Phase Transfer Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) . This helps transport hydroxide into the organic phase.

-

Increase Base Concentration: Switch from 20% NaOH to 40% KOH . KOH has a higher boiling point and basicity.

Q3: "Can I keep my N-Boc group during C3-TFA hydrolysis?"

Diagnosis: Chemoselectivity Failure. Answer: No. The conditions required to cleave the C3-TFA bond (Refluxing NaOH) will quantitatively remove Boc, Tosyl, or Acetyl groups from the nitrogen. Strategy:

-

Perform the hydrolysis (removes both groups).

-

Re-protect the nitrogen in a subsequent step if necessary.

Module 4: -TFA Deprotection (The "Mild" Protocol)

If your TFA group is on the nitrogen (N1), do not use the protocol above. Use this mild method to avoid damaging other functionality.[8]

Protocol:

-

Dissolve substrate in Methanol (MeOH) .

-

Add

(2.0 equiv) or 2M Methylamine in THF. -

Stir at Room Temperature for 30 minutes.

-

Workup: Dilute with water. The product usually precipitates.

-

Note: This reaction is so fast that aqueous workup is often the only step needed.

-

References

-

Mechanism of Haloform Reaction : Journal of Organic Chemistry. "Base-Promoted Reaction of Trifluoromethyl Ketones." Available at: [Link]

-

Indole-3-Carboxylic Acid Instability : Tetrahedron Letters. "Decarboxylation of indole-3-carboxylic acids under metal-free conditions." (Context on instability). Available at: [Link]

-

Mild N-Deprotection : Organic Letters. "Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles." (Discusses lability of N-TFA). Available at: [Link][4]

- General Indole Chemistry: Sundberg, R. J. The Chemistry of Indoles. Academic Press. (Standard Reference for Indole Reactivity).

Sources

- 1. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Haloform Reaction - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 7. aqueous trifluoroacetic acid: Topics by Science.gov [science.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Technical Support Center: Optimization of Reaction Temperature for Indole C3 Acylation

Welcome to the technical support center for the optimization of indole C3 acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of reaction temperature. Moving beyond simple protocols, we will explore the causality behind thermal choices to empower you to troubleshoot and optimize your own experiments effectively.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific, common issues encountered during indole C3 acylation, with a direct focus on temperature-related solutions.

Question: My reaction yield is very low, or the reaction is not proceeding at all. How should I adjust the temperature?

Answer: A low or zero yield is often indicative of insufficient activation energy for the reaction to proceed at a meaningful rate. While other factors like catalyst choice and reagent purity are crucial, temperature is a primary lever to overcome this barrier.

-

Causality: The Friedel-Crafts acylation of indoles is an electrophilic aromatic substitution.[1] The formation of the reactive acylium ion or a related electrophilic species from the acylating agent (e.g., an acyl chloride or anhydride) and the subsequent attack by the electron-rich indole ring both have energy barriers that must be surmounted.[1] An insufficient reaction temperature will result in a prohibitively slow reaction rate.

-

Troubleshooting Steps:

-

Incremental Temperature Increase: If your reaction is being conducted at room temperature or below, consider a stepwise increase. For example, warm the reaction mixture to 40 °C, then 60 °C, monitoring by TLC or LC-MS at each stage. Some Lewis acid-catalyzed systems show a dramatic increase in yield when moving from room temperature to 60 °C.[2]

-

Verify Catalyst's Optimal Range: Different catalysts have vastly different optimal temperature ranges. For instance, reactions catalyzed by diethylaluminum chloride are often initiated at 0 °C and allowed to warm to room temperature[1], whereas an organocatalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) may require heating to reflux in toluene to be effective.[1][3]

-

Consider the Acylating Agent: Acid anhydrides are generally less reactive than acid chlorides and may require more forcing conditions (i.e., higher temperatures) to achieve comparable reaction rates.[4]

-

Question: I am observing significant N-acylation instead of the desired C3-acylation. How can temperature be used to improve regioselectivity?

Answer: The competition between N-acylation and C3-acylation is a classic challenge, particularly with N-H free indoles. Temperature plays a nuanced role in directing the selectivity.

-

Causality: The indole anion, formed upon deprotonation, can react at either the N1 or C3 position. N-acylation is often the kinetically favored pathway (faster formation), while C3-acylation typically leads to the thermodynamically more stable product. Strong Lewis acids are often used to coordinate to the indole nitrogen, increasing the electrophilicity of the C3 position and sterically hindering N-acylation.[5]

-

Troubleshooting Steps:

-

Lower the Temperature: In many cases, side reactions are suppressed more effectively than the desired reaction at lower temperatures. For highly reactive systems, starting the reaction at 0 °C or even -78 °C can dramatically improve C3 selectivity by minimizing the rate of competing pathways. The addition of the acylating agent should always be performed slowly at this reduced temperature.

-

Re-evaluate the Catalyst System: The choice of catalyst is paramount for regioselectivity, often more so than temperature. Dialkylaluminum chlorides, for example, are highly effective at promoting selective C3-acylation even at room temperature because they coordinate strongly with the indole nitrogen.[1][6] In contrast, some base-catalyzed systems may favor N-acylation.[7][8] If temperature adjustments are not solving the issue, a change in catalyst may be necessary.

-

N-Protection as an Alternative: If optimizing temperature and catalyst fails to provide the desired C3 selectivity, the most robust solution is to protect the indole nitrogen (e.g., as N-methyl or N-benzyl). With the N1 position blocked, acylation is directed exclusively to the C3 position.[3]

-

Question: My analysis shows multiple by-products and signs of decomposition (e.g., charring). Is my reaction temperature too high?

Answer: Yes, the formation of multiple spots on a TLC plate, especially those that are dark or streaky, is a classic sign that the reaction temperature is too high, leading to the degradation of the starting material, product, or catalyst.

-

Causality: Indole and its 3-acyl derivatives can be sensitive to harsh conditions, particularly the combination of a strong Lewis acid and elevated temperatures.[1] Prolonged heating can also lead to side reactions, such as the formation of bis(indolyl)methanes.[9]

-

Troubleshooting Steps:

-

Reduce the Temperature: Immediately attempt the reaction at a lower temperature. If you were running it at reflux, try 60 °C or room temperature. A significant reduction is often necessary.

-

Shorten Reaction Time: High temperatures not only increase the rate of the desired reaction but also of decomposition pathways. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the degradation of the product. Microwave-assisted synthesis can be advantageous here, as it allows for rapid heating to a high temperature for a very short duration, often minimizing byproduct formation.[1][10]

-

Check Reagent Stability: Ensure your acylating agent and solvent are stable under the reaction conditions. Some acyl chlorides can decompose at high temperatures, releasing HCl and contributing to further degradation.

-

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for temperature when screening a new indole C3 acylation reaction?